2,5-Dinitrohexane-3,4-diol
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Overview
Description
2,5-Dinitrohexane-3,4-diol is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups on a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitrohexane-3,4-diol typically involves the nitration of hexane-3,4-diol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dinitrohexane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups.
Major Products
Oxidation: Produces dinitrohexanones.
Reduction: Yields diaminohexane derivatives.
Substitution: Results in various substituted hexane derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dinitrohexane-3,4-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dinitrohexane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydroxyl groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,5-hexanediol: Similar in structure but lacks nitro groups, leading to different chemical properties and applications.
1,2-Ethanediol (Ethylene Glycol): A simpler diol with two hydroxyl groups but no nitro groups, commonly used as antifreeze.
1,4-Butanediol: Another diol with different chain length and no nitro groups, used in the production of plastics and fibers.
Uniqueness
2,5-Dinitrohexane-3,4-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2,5-dinitrohexane-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O6/c1-3(7(11)12)5(9)6(10)4(2)8(13)14/h3-6,9-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONZVYKRZVTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C)[N+](=O)[O-])O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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